molecular formula C10H10N2O2 B14889195 Methyl 3-(2-cyanoethyl)picolinate

Methyl 3-(2-cyanoethyl)picolinate

Cat. No.: B14889195
M. Wt: 190.20 g/mol
InChI Key: BVWNYBRPOVFMOO-UHFFFAOYSA-N
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Description

Methyl 3-(2-cyanoethyl)picolinate is an ester derivative of picolinic acid with a cyanoethyl substituent at the 3-position of the pyridine ring. The compound’s pyridine backbone and cyanoethyl group may confer reactivity useful in nucleoside chemistry or as a precursor for functionalized heterocycles .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 3-(2-cyanoethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)9-8(4-2-6-11)5-3-7-12-9/h3,5,7H,2,4H2,1H3

InChI Key

BVWNYBRPOVFMOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-cyanoethyl)picolinate typically involves the reaction of picolinic acid with acrylonitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-cyanoethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-cyanoethyl)picolinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(2-cyanoethyl)picolinate involves its interaction with specific molecular targets. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key parameters of Methyl 3-(2-cyanoethyl)picolinate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Storage Conditions Key Functional Groups Hazard Statements
This compound Not available C₁₀H₁₀N₂O₂ (est.) 206.20 (est.) Likely room temperature Pyridine ester, cyanoethyl H302 (inferred)
Ethyl 3-(cyanomethyl)picolinate 301666-62-6 C₁₀H₁₀N₂O₂ 190.20 Inert atmosphere, room Cyanomethyl, ethyl ester H302
Methyl 2-cyano-3-phenylacrylate 3695-84-9 C₁₁H₉NO₂ 187.20 Not specified Acrylate, cyano, phenyl H302
Methyl 3-(bromomethyl)picolinate 116986-09-5 C₈H₈BrNO₂ 230.06 Not specified Bromomethyl, pyridine ester Not specified
Methyl 6-methyl-3-phenylpicolinate 1445596-16-6 C₁₄H₁₃NO₂ 227.26 Not specified Phenyl, methyl substituents Not specified

Key Observations:

  • Substituent Effects: The presence of a cyanoethyl group in the target compound may enhance polarity compared to methyl or phenyl substituents, influencing solubility and reactivity in coupling reactions .
  • Hazards: Cyanomethyl/cyanoethyl derivatives (e.g., Ethyl 3-(cyanomethyl)picolinate, Methyl 2-cyano-3-phenylacrylate) commonly exhibit H302 (harmful if swallowed), suggesting similar risks for the target compound .

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